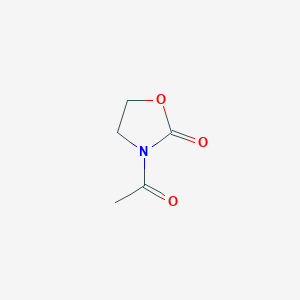

3-乙酰基-2-噁唑烷酮

描述

3-Acetyl-2-oxazolidinone is a versatile chiral auxiliary for asymmetric synthesis . It has a linear formula of C5H7NO3 .

Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-oxazolidinone has been analyzed in several studies . The structure includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones, including 3-Acetyl-2-oxazolidinone, are versatile scaffolds in medicinal chemistry . They have several biological applications and are used in a variety of therapeutic areas . More details about the chemical reactions involving 3-Acetyl-2-oxazolidinone can be found in the referenced papers .Physical And Chemical Properties Analysis

3-Acetyl-2-oxazolidinone has a boiling point of 110-114 °C/2 mmHg and a melting point of 69-71 °C .科学研究应用

Versatile Scaffolds in Medicinal Chemistry

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Antibacterial Activity

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Antituberculosis Activity

Oxazolidinones have shown promising pharmacological applications in a variety of therapeutic areas, including antituberculosis .

Anticancer Activity

Oxazolidinones have also been explored for their potential anticancer properties .

Anti-inflammatory Activity

These compounds have been studied for their anti-inflammatory properties .

Neurologic Disease Treatment

Oxazolidinones have potential applications in the treatment of neurologic diseases .

Metabolic Disease Treatment

They have also been investigated for their potential in treating metabolic diseases .

Water Treatment

A study was undertaken to analyze the effectiveness of technologies based on the use of ozone and activated carbon for the removal of nitroimidazoles from water, considering them as a model of pharmaceutical compounds .

作用机制

Target of Action

3-Acetyl-2-oxazolidinone is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of oxazolidinones is the bacterial ribosome .

Mode of Action

Oxazolidinones exert their antibacterial effects by inhibiting protein synthesis . They act on the ribosomal 50S subunit of the bacteria, thus preventing the formation of a functional 70S initiation complex . This disruption of protein synthesis inhibits bacterial growth and proliferation .

Biochemical Pathways

The inhibition of protein synthesis by oxazolidinones affects various biochemical pathways within the bacterial cell . As protein synthesis is essential for many cellular functions, its disruption can lead to a wide range of downstream effects, including impaired cell wall synthesis, disrupted metabolic processes, and ultimately, cell death .

Pharmacokinetics

Oxazolidinones exhibit a favourable pharmacokinetic profile . They have excellent bioavailability, meaning they can be effectively absorbed and utilized by the body . They also demonstrate good tissue and organ penetration, which allows them to reach the site of infection efficiently .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, these compounds prevent the bacteria from carrying out essential cellular functions, leading to cell death . This makes oxazolidinones effective in treating infections caused by a variety of Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other substances, such as proteins or ions, can also impact the action of oxazolidinones . Therefore, the specific environment in which these compounds are used can play a crucial role in their overall effectiveness .

安全和危害

属性

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-oxazolidinone | |

CAS RN |

1432-43-5 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the impact of ring size and heteroatoms on the thermal decomposition of 3-acetyl-2-oxazolidinone?

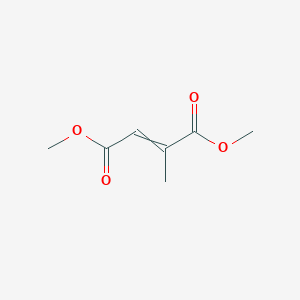

A1: Research indicates that 3-acetyl-2-oxazolidinone undergoes a unimolecular first-order elimination reaction during gas-phase thermolysis. [] This process is influenced by both the size of the ring structure and the presence of heteroatoms. Specifically, studies comparing the thermolysis rates of 2-acetylcyclopentanone, 2-acetylcyclohexanone, N-acetylcaprolactam, 2-acetylbutyrolactone, 2-acetyl-2-methylbutyrolactone, and 3-acetyl-2-oxazolidinone revealed that both ring size and the inclusion of heteroatoms within the ring system significantly impact the activation energy (Ea) and pre-exponential factor (log A) of the thermolysis reaction. []

Q2: How does 3-acetyl-2-oxazolidinone behave in the presence of boron triflate reagents?

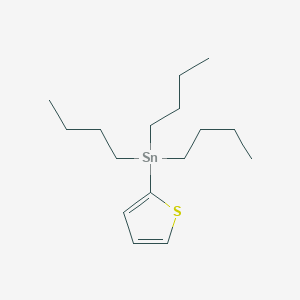

A2: Studies have shown that 3-acetyl-2-oxazolidinone, when reacted with 2.5 equivalents of c-Hex(2)BOTf and 3.0 equivalents of triethylamine, forms a doubly borylated enolate. [] This finding suggests that 3-acetyl-2-oxazolidinone can act as a precursor in the double aldol reaction, with the carbon-bound boron enolate serving as a key intermediate in the reaction mechanism. []

Q3: Are there any notable applications of 3-acetyl-2-oxazolidinone in organic synthesis?

A3: Yes, 3-acetyl-2-oxazolidinone acts as a valuable precursor in synthesizing complex molecules. One example is its use in the synthesis of 6-amino-3,4-dimethyl-cis-3-cyclohexen-1-ol. [] This synthesis involves a Diels-Alder reaction of 3-acetyl-2(3H)-oxazolone, which is derived from 3-acetyl-2-oxazolidinone. []

Q4: What spectroscopic techniques are useful for characterizing 3-acetyl-2-oxazolidinone and related compounds?

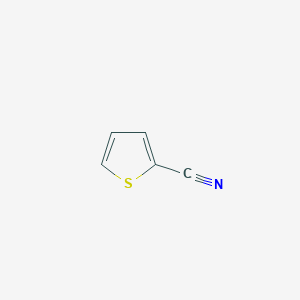

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing 3-acetyl-2-oxazolidinone and its derivatives. For example, temperature-dependent 1H NMR spectroscopy was used to study the substrate complex formed between zinc(II) perchlorate, (R,R)-4,6-dibenzofurandiyl-2,2′-bis(4-phenyloxazoline), and 3-acetyl-2-oxazolidinone. [] Additionally, NMR was instrumental in identifying the oxygen- and carbon-bound forms of boron enolates derived from carboxylic esters, including those formed from 3-acetyl-2-oxazolidinone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。